![molecular formula C36H64N6O8 B604941 {2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester CAS No. 1807521-06-7](/img/structure/B604941.png)
{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester
Overview
Description
The compound you’re asking about, “{2-[(4-{[Bis-(2-tert-butoxycarbonylamino-ethyl)-amino]-methyl}-benzyl)-(2-tert-butoxycarbonylamino-ethyl)-amino]-ethyl}-carbamic acid tert-butyl ester”, is a complex organic molecule. It seems to contain multiple tert-butoxycarbonylamino-ethyl groups, which are commonly used in organic chemistry as protecting groups for amines .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the tert-butoxycarbonyl (Boc) group into a variety of organic compounds. This can be achieved using flow microreactor systems, which have been found to be more efficient, versatile, and sustainable compared to batch processes .Scientific Research Applications
Synthesis and Polymerization
- Research by Trollsås et al. (2000) describes the synthesis and polymerization of new cyclic esters containing protected functional groups such as hydroxyl, amino, and carboxyl. These esters are crucial in the field of macromolecular chemistry (Trollsås et al., 2000).
Directed Hydrogenation
- Smith et al. (2001) discuss the directed hydrogenation of enantiopure 4-(tert-butoxycarbonylamino)cyclopent-1-enecarboxylic acid methyl esters. This process is significant in organic chemistry, particularly in the selective synthesis of complex molecules (Smith et al., 2001).
Synthesis of Complex Molecules
- Farhanullah et al. (2009) and Brackmann et al. (2005) explore the synthesis of complex molecules using tert-butoxycarbonylamino as a key functional group. These studies contribute to medicinal chemistry and the development of new pharmaceuticals (Farhanullah et al., 2009), (Brackmann et al., 2005).
Vesicle Formation and Self-Assembly
- Xu et al. (2009) demonstrate the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers, where tert-butoxycarbonylamino groups play a crucial role. This has implications for materials science and nanotechnology (Xu et al., 2009).
Photochemical Reactions
- Schultze (1973) investigates the photolysis of N-substituted O-alkylurethanes, including compounds with tert-butoxycarbonylamino groups. This study is relevant to the field of photochemistry (Schultze, 1973).
Mechanism of Action
Target of Action
It is known that this compound is aPROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
Ph-Bis(C1-N-(C2-NH-Boc)2) operates as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The PROTAC molecule forms a ternary complex with the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The biochemical pathways affected by Ph-Bis(C1-N-(C2-NH-Boc)2) are related to the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By inducing the degradation of specific target proteins, Ph-Bis(C1-N-(C2-NH-Boc)2) can influence various cellular processes depending on the function of the target protein .
Result of Action
The result of the action of Ph-Bis(C1-N-(C2-NH-Boc)2) is the selective degradation of target proteins . This can lead to changes in cellular processes and potentially influence disease states, depending on the function of the degraded protein .
properties
IUPAC Name |
tert-butyl N-[2-[[4-[[bis[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]methyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]amino]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H64N6O8/c1-33(2,3)47-29(43)37-17-21-41(22-18-38-30(44)48-34(4,5)6)25-27-13-15-28(16-14-27)26-42(23-19-39-31(45)49-35(7,8)9)24-20-40-32(46)50-36(10,11)12/h13-16H,17-26H2,1-12H3,(H,37,43)(H,38,44)(H,39,45)(H,40,46) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDDHCKPZHRECU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CCNC(=O)OC(C)(C)C)CC1=CC=C(C=C1)CN(CCNC(=O)OC(C)(C)C)CCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H64N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
708.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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